2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound characterized by the molecular formula . This compound is notable for its unique structure, incorporating both pyridine and azetidine moieties, which contribute to its diverse chemical properties and potential applications in various scientific fields. It is often utilized in research and development due to its intriguing biological activities and synthetic versatility.
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate belongs to the class of azetidine derivatives. These compounds are recognized for their structural complexity and potential pharmacological properties. The trifluoroacetate group enhances the compound's reactivity and solubility, making it a valuable candidate for further studies in medicinal chemistry .
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Azetidin-3-yl)ethylamine with various pyridine derivatives. The reaction is conducted under controlled conditions to ensure optimal yield and purity.
The molecular structure of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate features a pyridine ring connected to an azetidine moiety via an ethyl linker. The trifluoroacetate group is attached to enhance its chemical properties.
The compound can participate in several types of chemical reactions:
These reactions can lead to various derivatives that may have distinct biological or chemical properties .
The mechanism of action for 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets within biological systems. It has been observed to bind with certain enzymes and receptors, modulating their activity. This modulation can lead to inhibition or activation of biochemical pathways that are significant in various biological processes .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.25 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties highlight the compound's potential utility in laboratory settings and industrial applications .
The applications of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate span several fields:
The Mitsunobu reaction serves as the cornerstone for constructing the C-N bond between the azetidine and pyridine moieties in this synthetic pathway. This stereospecific reaction employs diethyl azodicarboxylate or diisopropyl azodicarboxylate as oxidizing agents and triphenylphosphine as a reducing agent, facilitating nucleophilic displacement with inversion of configuration at the azetidine carbon [3]. The reaction typically proceeds under anhydrous conditions in tetrahydrofuran or toluene at 0°C to room temperature, achieving coupling efficiencies exceeding 90% in optimized systems [3]. A critical modification involves polymer-supported triphenylphosphine, which simplifies purification by allowing filtration-based removal of triphenylphosphine oxide byproducts [3]. Recent advances utilize phosphorane ylides like (cyanomethylene)tributylphosphorane, which function as combined base and reducing agent, generating acetonitrile and trialkylphosphine oxide as less cumbersome byproducts [3].
Table 1: Optimization Parameters for Mitsunobu-Mediated Coupling
Parameter | Standard Condition | Optimized Variation | Impact on Yield |
---|---|---|---|
Phosphine Reagent | Triphenylphosphine | Polymer-supported PPh3 | ↑ Purity (95%) |
Azodicarboxylate | Diethyl azodicarboxylate | Di-tert-butyl azodicarboxylate | ↑ Ease of workup |
Solvent | Tetrahydrofuran | Anhydrous toluene | ↑ Stereoselectivity |
Temperature Profile | 0°C → RT, 12h | Preformed betaine at -10°C | ↑ Consistency (88-92%) |
Introduction of the ethylene spacer between azetidine and pyridine rings employs Wittig olefination or reduction sequences. The Wittig approach transforms 3-formylazetidine into a conjugated vinyl intermediate using (carbethoxymethylene)triphenylphosphorane, yielding α,β-unsaturated esters in 75-85% yield [7]. Subsequent palladium-catalyzed hydrogenation (10% Pd/C, ethanol, 40 psi H₂) saturates the double bond, affording the ethyl-linked chain. Alternatively, direct reduction of the ester to hydroxymethyl followed by Appel chlorination and nucleophilic substitution with pyridylmagnesium bromide provides a complementary route, though with lower overall efficiency (60-70%) due to competing elimination in the small-ring system [7]. Strategic selection between these paths depends on functional group tolerance in advanced intermediates, with the Wittig-hydroduction sequence generally preferred for its reliability.
Conversion of the free base to the pharmaceutically relevant trifluoroacetate salt occurs through anion exchange in protic solvents. The free base dissolved in methanol or ethanol is treated with 1.05-1.10 equivalents of trifluoroacetic acid at 0°C, forming a crystalline salt upon concentration [5]. For enhanced purity, counterion exchange via ion-pair extraction proves effective: the hydrochloride salt (generated from HCl/dioxane) undergoes partitioning between dichloromethane-water with sodium trifluoroacetate, driving anion transfer to the organic phase [5]. Final isolation employs anti-solvent crystallization, where ethanol solutions are layered with diethyl ether or methyl tert-butyl ether, yielding analytically pure salt (>99.5% by HPLC) with defined stoichiometry confirmed by elemental analysis [5].
Solvent polarity critically influences crystal morphology, purity, and hydration state. Methanol yields fine needles prone to solvent inclusion, whereas ethanol produces rhombic crystals with superior filtration characteristics [4]. Mixed solvent systems (ethanol/isopropanol 3:1) suppress dihydrate formation during crystallization, essential for hygroscopic salt forms. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) from 60°C to 4°C in ethanol affords larger crystals with reduced occluded solvent compared to rapid quenching [4].
Table 2: Solvent Effects on Trifluoroacetate Salt Crystallization
Solvent System | Crystal Habit | Purity (%) | Residual Solvent (ppm) | Hydration State |
---|---|---|---|---|
Methanol | Needles | 98.7 | 3200 (MeOH) | Monohydrate |
Ethanol | Rhombic plates | 99.8 | 890 (EtOH) | Anhydrous |
Ethanol/MTBE (1:3) | Microcrystalline | 99.5 | <500 | Anhydrous |
Ethanol/Isopropanol (3:1) | Prismatic | 99.6 | 1100 (combined) | Anhydrous |
1.3.1 tert-Butoxycarbonyl Deprotection Optimization
Azetidine nitrogen protection with tert-butoxycarbonyl necessitates carefully controlled deprotection to prevent ring strain-induced side reactions. Traditional trifluoroacetic acid/dichloromethane (1:1, 2h, RT) causes significant decomposition (>15%) via β-elimination pathways [5] [8]. Optimized conditions employing oxalyl chloride in methanol (3 equivalents, 25°C, 1-4h) achieve near-quantitative Boc removal with minimized degradation. This method generates in situ methyl chloroformate intermediates that solvolyze rapidly, avoiding accumulation of acidic byproducts [5]. For electron-deficient pyridines, modified protocols with catalytic zinc triflate (0.2 equivalents) in acetonitrile reduce reaction times to <30 minutes while maintaining >95% yield [8]. Post-deprotection, the trifluoroacetate salt forms directly upon solvent exchange without isolating the unstable free base.
Real-time reaction monitoring employs inline Fourier transform infrared spectroscopy tracking isobutylene evolution (ν=888 cm⁻¹) and carbamate carbonyl disappearance (ν=1695 cm⁻¹) [9]. High-performance liquid chromatography with charged aerosol detection quantifies degradation products, particularly the ring-opened aminopropylpyridine (retention time shift from 8.2 to 5.7 minutes) that forms under acidic overstress conditions [9]. Kinetic studies establish Arrhenius parameters for decomposition (Eₐ=72 kJ/mol), informing strict temperature control below 30°C during deprotection. Post-reaction nuclear magnetic resonance (¹H, ¹⁹F) validates structural integrity through characteristic azetidine proton shifts (δ 3.75 ppm, dt) and trifluoroacetate resonance (δ -75.5 ppm, CF₃) without detectable β-elimination byproducts [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0